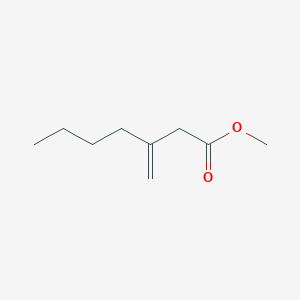
Methyl 3-methyleneheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyleneheptanoate is an organic compound with the molecular formula C9H16O2 It is an ester, characterized by the presence of a methylene group attached to the third carbon of the heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyleneheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyleneheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for esterification, such as microwave-assisted derivatization, can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyleneheptanoate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The methylene group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: The major product is 3-oxoheptanoate.
Reduction: The major product is 3-methyleneheptanol.
Substitution: The products depend on the nucleophile used, but typically result in substituted heptanoates.
Scientific Research Applications
Methyl 3-methyleneheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester metabolism and enzymatic reactions.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism by which methyl 3-methyleneheptanoate exerts its effects involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The methylene group can also undergo reactions that modify the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylheptanoate: Similar in structure but lacks the methylene group.
Ethyl 3-methyleneheptanoate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 3-methylenehexanoate: Similar but with a shorter carbon chain.
Uniqueness
This structural feature allows for unique chemical transformations and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl 3-methylideneheptanoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8(2)7-9(10)11-3/h2,4-7H2,1,3H3 |
InChI Key |
AKMVFCQANYGGHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















